molecular formula C25H23BrFNO6 B11203655 Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203655
M. Wt: 532.4 g/mol
InChI Key: UZFBVWKCMHTCDP-UHFFFAOYSA-N
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Description

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring bromine, fluorine, and benzodioxole moieties, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting with a brominated benzodioxole precursor.

    Introduction of the Fluorobenzyl Group: Using a nucleophilic substitution reaction to attach the fluorobenzyl group.

    Cyclization to Form the Dihydropyridine Ring: Employing a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the dihydropyridine ring to a tetrahydropyridine.

    Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while substitution could introduce new functional groups at the bromine or fluorine positions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent, particularly in cardiovascular diseases.

    Industry: Utilizing its unique chemical properties in material science or as a catalyst.

Mechanism of Action

The mechanism of action of diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate likely involves interaction with specific molecular targets, such as calcium channels. The compound may bind to these channels, altering their function and affecting cellular processes like muscle contraction or neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function, used for cardiovascular conditions.

Uniqueness

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of bromine, fluorine, and benzodioxole groups, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Properties

Molecular Formula

C25H23BrFNO6

Molecular Weight

532.4 g/mol

IUPAC Name

diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H23BrFNO6/c1-3-31-24(29)18-12-28(11-15-5-7-16(27)8-6-15)13-19(25(30)32-4-2)23(18)17-9-21-22(10-20(17)26)34-14-33-21/h5-10,12-13,23H,3-4,11,14H2,1-2H3

InChI Key

UZFBVWKCMHTCDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OCC)CC4=CC=C(C=C4)F

Origin of Product

United States

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